Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Descripción general

Descripción

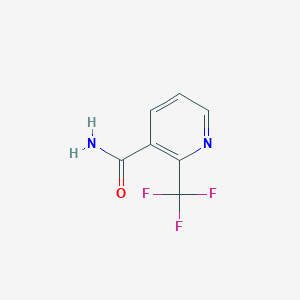

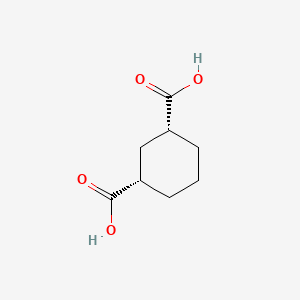

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate” is a chemical compound with the molecular formula C11H11NO3 . It is a derivative of tetrahydroquinoline, a class of compounds that contain a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings .

Synthesis Analysis

A simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate” has been analyzed using various techniques. For instance, single-crystal diffractometer with a CCD detector and SHELXTL97 software was used for the investigation .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate” are complex and involve several steps. For example, cyclizations triggered by [1,5]-hydride shift are frequently employed variants of the internal redox process .Physical And Chemical Properties Analysis

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate” is a solid at room temperature. It has a molecular weight of 205.21 . The compound has a flash point of 197.2 and a boiling point of 402.4±45.0C at 760 mmHg .Aplicaciones Científicas De Investigación

Application in Organic Synthesis

Summary of the Application

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate” is used in the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates . This compound is synthesized from 2-(2-(benzylamino)benzylidene)malonate .

Methods of Application

A new simple one-pot two-step protocol was developed for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .

Results or Outcomes

The process was based on the activation of a substrate with two equivalents of boron trifluoride . This method provides a redox-neutral method for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates .

Application in the Synthesis of Heterocycles

Summary of the Application

This compound is used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles show unique biological activities .

Methods of Application

The synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles were discussed .

Results or Outcomes

Most of the synthesized heterocycles showed unique biological activities .

Application in Green Chemistry

Summary of the Application

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate” is used in green chemistry for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .

Methods of Application

The process involved the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst .

Results or Outcomes

The desired product was synthesized in solvent-free conditions via the Biginelli reaction .

Application in the Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines

Summary of the Application

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate” is used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . These compounds have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action .

Methods of Application

The synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . The synthesis is carried out in solvent-free conditions via the Biginelli reaction .

Results or Outcomes

The proposed protocol includes environmentally benign mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .

Application in the Synthesis of Biologically Active Compounds

Summary of the Application

“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate” is used in the synthesis of biologically active compounds . These compounds show a wide range of biological activities, including antiviral, anticancer, antibacterial, antifungal, anti-inflammatory activity, antioxidant agents, and Calcium channel inhibition .

Methods of Application

The synthesis involves the change in three types of starting material which provides a variety of tetrahydropyrimidines that can show a wide range of biological activities .

Results or Outcomes

The synthesized compounds showed a wide range of biological activities .

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Propiedades

IUPAC Name |

methyl 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-5,8H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQXXTZNJGFELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)